

## Comparative Cross-Reactivity Analysis of the Kinase Inhibitor TG-100435

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### For Immediate Release

San Diego, CA – November 20, 2025 – This guide provides a comprehensive comparison of the cross-reactivity profile of **TG-100435**, a multi-targeted tyrosine kinase inhibitor, with other relevant kinase inhibitors, Fedratinib (TG101348) and Ruxolitinib. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in kinase inhibitor selection and experimental design.

### **Introduction to TG-100435**

**TG-100435** is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include members of the Src family of kinases (Src, Lyn, Lck, and Yes), as well as Abl and EphB4. The inhibition constants (Ki) for these kinases are in the low nanomolar range, indicating potent activity. Understanding the broader kinase selectivity profile of **TG-100435** is crucial for elucidating its mechanism of action and potential off-target effects.

## **Comparative Kinase Inhibition Profiles**

To provide a clear comparison of the cross-reactivity of **TG-100435**, this guide includes data on Fedratinib, a selective Janus kinase 2 (JAK2) inhibitor that also shows activity against FMS-like tyrosine kinase 3 (FLT3) and RET, and Ruxolitinib, a JAK1 and JAK2 inhibitor.



Target Kinase	TG-100435 (K <sub>i</sub> , nM)	Fedratinib (IC50, nM)	Ruxolitinib (IC50, nM)
Src Family			
Src	13 - 64	-	-
Lyn	13 - 64	-	-
Lck	13 - 64	-	-
Yes	13 - 64	-	-
Abl	13 - 64	-	-
EphB4	13 - 64	-	-
JAK Family			
JAK1	-	>1000	3.3
JAK2	-	3	2.8
JAK2 (V617F)	-	3	-
JAK3	-	>1000	428
Other Kinases			
FLT3	-	15	-
RET	-	48	-

Note: Data is compiled from multiple sources. Assay conditions may vary between studies. "-" indicates data not available.

## **Experimental Protocols for Kinase Inhibition Assays**

The determination of kinase inhibition profiles is critical for characterizing the selectivity of small molecule inhibitors. Two common methods for assessing kinase activity and inhibition are the radiometric assay and the LanthaScreen™ Eu Kinase Binding Assay.

# Radiometric Kinase Assay Protocol (for IC<sub>50</sub> Determination)



This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

### Materials:

- Kinase of interest
- Peptide or protein substrate
- [y-32P]ATP
- Unlabeled ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
- Test compound (TG-100435 or comparator)
- Phosphocellulose paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter

### Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- In a reaction tube, combine the kinase, substrate, and kinase reaction buffer.
- Add the test compound dilution or DMSO (vehicle control).
- Initiate the reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.



- Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [y-<sup>32</sup>P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

# LanthaScreen™ Eu Kinase Binding Assay Protocol (for IC<sub>50</sub> Determination)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.

### Materials:

- Kinase of interest (tagged, e.g., with GST or His)
- LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)
- Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Test compound (TG-100435 or comparator)
- 384-well plate
- TR-FRET-capable plate reader

### Procedure:

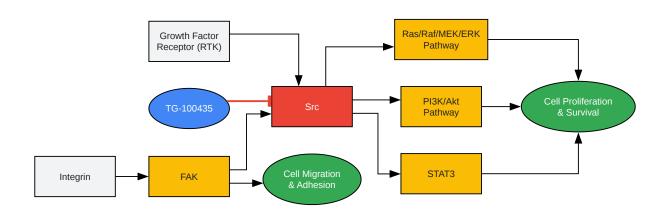
- Prepare a serial dilution of the test compound in DMSO.
- Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled antibody in assay buffer.



- Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
- In a 384-well plate, add 5  $\mu$ L of the test compound dilution or DMSO (vehicle control).
- Add 5 μL of the 3X kinase/antibody mixture to each well.
- Add 5 μL of the 3X tracer solution to each well to initiate the binding reaction.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
- Calculate the emission ratio (665 nm / 615 nm).
- Determine the IC<sub>50</sub> value by plotting the emission ratio against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.

## **Signaling Pathway Visualizations**

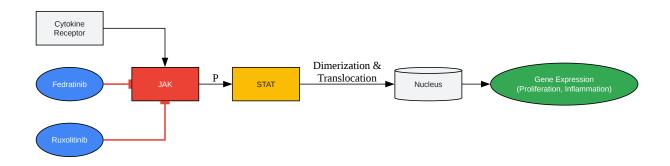
To illustrate the cellular pathways affected by **TG-100435** and its comparators, the following diagrams are provided.



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Caption: **TG-100435** inhibits the Src signaling pathway.





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Caption: Fedratinib and Ruxolitinib inhibit the JAK-STAT pathway.

### Conclusion

**TG-100435** is a potent multi-targeted inhibitor of the Src family kinases, Abl, and EphB4. Its cross-reactivity profile distinguishes it from more selective JAK inhibitors like Fedratinib and Ruxolitinib. The choice of inhibitor for research or therapeutic development should be guided by the specific kinase targets and signaling pathways of interest. The provided experimental protocols and pathway diagrams serve as a valuable resource for the scientific community in the ongoing exploration of kinase inhibitor biology.

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